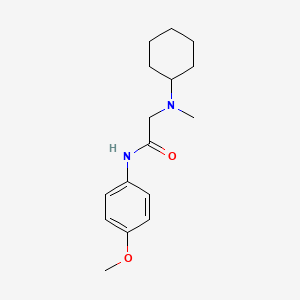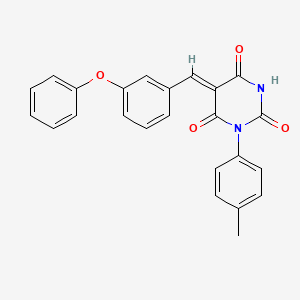![molecular formula C20H21F3N4O B4579010 N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)
N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole and naphthyl-based compounds involves multiple steps, including cyclocondensation, dehydrobromination, and reactions with hydrazine hydrate. For example, an efficient synthesis process for pyrazole derivatives involves cyclo condensation of propenones with hydrazine hydrate, starting from ethyl naphthyridine carboxylate. This method showcases the synthesis of compounds with antimicrobial activities, indicating the potential bioactivity of N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea (Ambala Nageswara Rao et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea involves complex arrangements of pyrazole, naphthyl, and trifluoromethyl groups. Structural characterization is typically achieved through techniques like NMR, IR, ESI-MS, and elemental analysis, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule (Liang Fu-b, 2014).
Chemical Reactions and Properties
The chemical reactivity of N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea and similar compounds often involves interactions with various reagents leading to the formation of new bonds and structures. For example, reactions with hydrazine hydrate, internal alkynes, and catalysis by Rh(III) can lead to the synthesis of pyrazoles with dual cyclic moieties, indicating the versatility and reactivity of the pyrazole core (De-Yun Chen et al., 2023).
Scientific Research Applications
Chromogenic Properties
- A study explored the synthesis of derivatives related to this compound, demonstrating their ability to exhibit striking colors in acid media. This research suggests potential applications in chromogenic systems (Aldersley, Dean, & Hamzah, 1986).
Antimicrobial Activity
- Research has shown that certain derivatives, particularly 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines, exhibit significant antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Rao, Hariprasad, & Venkanna, 2023).
Catalytic Applications
- Studies have utilized related compounds as catalysts in the synthesis of various heterocyclic compounds. This indicates potential use in catalysis and synthetic chemistry (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Inhibitory Effects on 5-Lipoxygenase
- Research into methoxytetrahydropyrans, closely related to the compound , has shown inhibitory effects on 5-lipoxygenase, an enzyme involved in the inflammatory response. This could have implications for the development of anti-inflammatory drugs (Crawley et al., 1992).
Synthesis of Pyrazolo[1,5-c]-1,2,4-triazines
- The synthesis and properties of pyrazolo[1,5-c]-1,2,4-triazines, related to the chemical compound , have been investigated. These studies contribute to the broader understanding of the synthesis and application of similar compounds in various fields (Elnagdi, Zayed, Khalifa, & Ghozlan, 1981).
Surfactants with Antimicrobial Activities
- Certain derivatives have been synthesized for use as surfactants with dyeing and antimicrobial activities. This points to potential applications in industrial processes and microbial control (Amine, Mahmoud, Badr, & Gouda, 2012).
Interaction with Biological Macromolecules
- Ni(II) complexes involving related compounds have been studied for their interaction with DNA/protein and cytotoxicity. These findings are relevant to the fields of biochemistry and pharmacology (Yu et al., 2017).
properties
IUPAC Name |
1-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c1-13(12-27-14(2)10-18(26-27)20(21,22)23)11-24-19(28)25-17-9-5-7-15-6-3-4-8-16(15)17/h3-10,13H,11-12H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZOUTWEIYWKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNC(=O)NC2=CC=CC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-naphthalen-1-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4578944.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4578945.png)
![N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4578953.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4578964.png)
![methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4578967.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4578973.png)
![3-methyl-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4578994.png)
![N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4578999.png)

![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4579014.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)

![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)